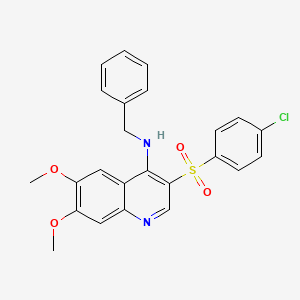

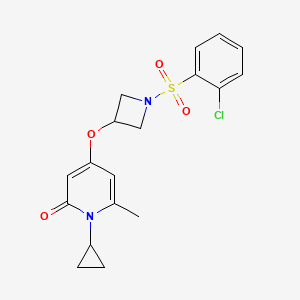

4-cyano-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-cyano-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative that is likely to possess interesting chemical and biological properties due to the presence of the 1,3,4-oxadiazole ring and the cyano functional group. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their reactivity.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation reactions and ring conversion reactions. For instance, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides was achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives . The molecular structure of benzamide compounds is often characterized by their hydrogen bonding interactions, which can be examined through UV-Vis absorption and NMR analyses . Theoretical calculations, such as density functional theory (DFT), are also employed to understand the electronic structure and properties of these compounds .

Chemical Reactions Analysis

Benzamide derivatives exhibit a variety of chemical reactions. For example, the reaction of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole with salicylaldehyde leads to the formation of a Schiff base . The reactivity of these compounds can also be modified by introducing different functional groups, as seen in the synthesis of a dimethylamino analogue . The presence of the cyano group in the target compound suggests potential reactivity towards nucleophiles and electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The 1,2,3-oxadiazole ring confers acid/base stability to the molecule . The introduction of substituents such as nitro groups can lead to colorimetric sensing behavior, as observed in the detection of fluoride anions . The compound's reactivity and stability can be further explored through experimental studies and theoretical calculations.

Applications De Recherche Scientifique

Alkaline Phosphatase Inhibitors

Research on bi-heterocyclic benzamides has demonstrated their potential as alkaline phosphatase inhibitors. The study involved the synthesis of novel bi-heterocyclic benzamides, their structural confirmation through various analytical methods, and evaluation of their inhibitory effects against alkaline phosphatase. These compounds were found to be potent inhibitors, with one specific compound exhibiting significant inhibition through non-competitive mechanisms, forming an enzyme-inhibitor complex. The study suggests these molecules as non-toxic medicinal scaffolds for normal bone and teeth calcification (Abbasi et al., 2019).

Colorimetric Sensing of Fluoride Anions

Another study focused on the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. This research highlighted the solid-state and solution phase properties of these compounds, with a particular derivative demonstrating a drastic color change in response to fluoride anion, indicating its effectiveness in naked-eye detection of fluoride in solution. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Aromatic Polyamides for Thin Films

The synthesis and characterization of new aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units, with applications in thin films, have also been explored. These polymers exhibit good thermal stability, solubility in certain solvents, and the ability to be cast into thin, flexible films with notable tensile strengths. One polymer demonstrated blue fluorescence, suggesting potential for diverse applications in materials science (Sava et al., 2003).

Anticancer Evaluation

Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. The study found that most compounds exhibited moderate to excellent anticancer activity, with several derivatives showing higher activity than the reference drug, suggesting their promise as anticancer agents (Ravinaik et al., 2021).

Propriétés

IUPAC Name |

4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-11-3-6-15(9-12(11)2)17-21-22-18(24-17)20-16(23)14-7-4-13(10-19)5-8-14/h3-9H,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQGDJCSEIYGLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)

![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2552187.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)

![1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2552191.png)

![benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2552192.png)

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/no-structure.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2552204.png)